molecular formula C6H15NO B15222697 (S)-2-(aminomethyl)-3-methylbutan-1-ol

(S)-2-(aminomethyl)-3-methylbutan-1-ol

Cat. No.: B15222697
M. Wt: 117.19 g/mol
InChI Key: JUZQUSSFETVSOF-LURJTMIESA-N
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Description

(S)-2-(aminomethyl)-3-methylbutan-1-ol is a chiral organic compound with the molecular formula C6H15NO It is an amino alcohol, which means it contains both an amine group (-NH2) and a hydroxyl group (-OH)

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing (S)-2-(aminomethyl)-3-methylbutan-1-ol is through reductive amination. This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For example, the reaction of 3-methylbutanal with ammonia or a primary amine in the presence of a hydrogenation catalyst can yield the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic reductive amination using molecular hydrogen. This method is highly valued for its efficiency and cost-effectiveness. The process typically employs homogeneous or heterogeneous catalysts to facilitate the reaction between carbonyl compounds and amines .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(aminomethyl)-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amine group can be reduced to form an alkylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is an alkylamine.

    Substitution: The major products are substituted alcohols or amines, depending on the nucleophile used.

Scientific Research Applications

(S)-2-(aminomethyl)-3-methylbutan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism by which (S)-2-(aminomethyl)-3-methylbutan-1-ol exerts its effects depends on its specific application. In biochemical pathways, the compound may act as a substrate or inhibitor of enzymes, interacting with active sites and influencing enzymatic activity. The molecular targets and pathways involved can vary widely, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(aminomethyl)-3-methylbutan-1-ol is unique due to its specific chiral structure and the presence of both an amine and a hydroxyl group

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-methylbutan-1-ol

InChI

InChI=1S/C6H15NO/c1-5(2)6(3-7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m0/s1

InChI Key

JUZQUSSFETVSOF-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](CN)CO

Canonical SMILES

CC(C)C(CN)CO

Origin of Product

United States

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